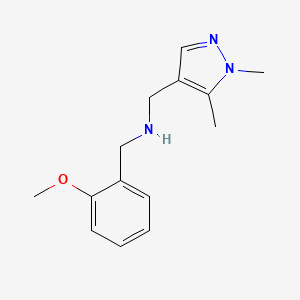

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine

Description

Properties

IUPAC Name |

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-methoxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-11-13(10-16-17(11)2)9-15-8-12-6-4-5-7-14(12)18-3/h4-7,10,15H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNRGPKPDOMLBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)CNCC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine typically involves the following steps:

Formation of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde: This can be achieved through the reaction of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid with reducing agents such as lithium aluminum hydride (LiAlH4).

Benzylamine Addition: The aldehyde group is then reacted with 2-methoxybenzylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to form the target compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using various nucleophiles.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, in acidic or neutral conditions.

Reduction: LiAlH4, NaBH4, in anhydrous ether or methanol.

Substitution: Nucleophiles such as halides, in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Substituted pyrazoles or benzyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology: It serves as a ligand in biochemical assays to study enzyme interactions and binding affinities.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The methoxybenzyl group enhances the compound's solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Core Structural Features

The compound shares a common scaffold with other methanamine derivatives, where variations arise in substituents on the benzyl and pyrazole groups:

Key Observations :

Physicochemical Properties

- Lipophilicity : The 2-methoxybenzyl group enhances hydrophobicity relative to fluorinated analogs (e.g., N-(2,5-difluorobenzyl)-...), which may influence membrane permeability in biological systems .

- Hydrogen Bonding: The methoxy group can act as a hydrogen-bond acceptor, a feature absent in non-oxygenated analogs. This property is critical in crystal packing and molecular recognition .

Comparison with Analogs :

- Fluorinated derivatives (e.g., N-(2,5-difluorobenzyl)-...) require fluorinated benzylamines, which are costlier and less readily available .

Crystallographic and Computational Insights

No crystallographic data for the target compound was found in the provided evidence. However, SHELX software (widely used for small-molecule refinement) could be employed for structural determination, as seen in related studies .

Commercial Availability and Challenges

The target compound is listed as discontinued by CymitQuimica, likely due to challenges in scalability or niche demand . In contrast, fluorinated analogs remain available, highlighting a preference for halogenated derivatives in drug discovery .

Biological Activity

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, particularly focusing on its anticancer and anti-inflammatory effects, as well as its structure-activity relationship (SAR).

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 216.29 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₄ |

| Molecular Weight | 216.29 g/mol |

| Structure | Structure |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. For instance, derivatives of pyrazole have demonstrated significant cytotoxicity against various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal cancer cells.

Case Studies:

- In vitro Studies : A study demonstrated that pyrazole derivatives exhibited IC50 values ranging from 3.79 to 42.30 µM against different cancer cell lines, indicating their potential as anticancer agents .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Aurora-A kinase pathway .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have been explored for their anti-inflammatory effects. Compounds similar to this compound have shown promise in reducing inflammation markers in preclinical models.

Research Findings:

- Cytokine Inhibition : Studies indicate that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituents on the Pyrazole Ring : Modifications at the 3 and 5 positions of the pyrazole ring can enhance anticancer activity.

- Alkyl Chain Variations : The length and branching of alkyl chains attached to the nitrogen atom can affect solubility and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.